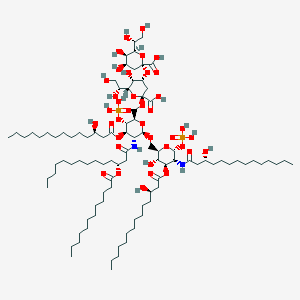

(KDO)2-(lauroyl)-lipid IVA

Descripción

Propiedades

Fórmula molecular |

C96H176N2O38P2 |

|---|---|

Peso molecular |

2028.4 g/mol |

Nombre IUPAC |

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C96H176N2O38P2/c1-6-11-16-21-26-31-36-41-46-51-66(101)56-76(107)97-81-89(130-79(110)57-67(102)52-47-42-37-32-27-22-17-12-7-2)85(114)74(128-92(81)136-138(122,123)124)64-125-91-82(98-77(108)59-69(54-49-44-39-34-29-24-19-14-9-4)127-78(109)55-50-45-40-35-30-25-20-15-10-5)90(131-80(111)58-68(103)53-48-43-38-33-28-23-18-13-8-3)88(135-137(119,120)121)75(129-91)65-126-95(93(115)116)61-73(84(113)87(133-95)72(106)63-100)132-96(94(117)118)60-70(104)83(112)86(134-96)71(105)62-99/h66-75,81-92,99-106,112-114H,6-65H2,1-5H3,(H,97,107)(H,98,108)(H,115,116)(H,117,118)(H2,119,120,121)(H2,122,123,124)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-/m1/s1 |

Clave InChI |

JVUUYJGQIVCMIU-ZODGSCPMSA-N |

SMILES isomérico |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

SMILES canónico |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Origen del producto |

United States |

Elucidation of the Biosynthetic Pathway of Kdo 2 Lauroyl Lipid Iva

Enzymatic Steps Preceding (KDO)2-(lauroyl)-lipid IVA Formation

The journey to (KDO)2-(lauroyl)-lipid IVA begins with the synthesis of its precursor, Lipid IVA, which is then glycosylated with two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues.

The biosynthesis of Lipid IVA is a conserved pathway, known as the Raetz pathway, which initiates from UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govmicrobiologyresearch.org This multi-step process is catalyzed by a series of nine enzymes that can be broadly categorized into those active in the cytoplasm and those associated with the inner membrane. researchgate.netresearchgate.net

The initial reactions occur in the cytoplasm, starting with the acylation of UDP-GlcNAc by LpxA. nih.govresearchgate.net This is followed by the action of LpxC, LpxD, LpxH, and LpxB, which collectively synthesize the tetraacyldisaccharide 1-phosphate, also known as lipid X. nih.gov The subsequent phosphorylation of the 4'-position of the disaccharide-1-phosphate by the kinase LpxK yields Lipid IVA. nih.govresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of Lipid IVA

| Enzyme | Function | Cellular Location |

|---|---|---|

| LpxA | UDP-N-acetylglucosamine acyltransferase | Cytoplasm |

| LpxC | UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase | Cytoplasm |

| LpxD | UDP-3-O-(R-3-hydroxyacyl) glucosamine (B1671600) N-acyltransferase | Cytoplasm |

| LpxH | UDP-2,3-diacylglucosamine pyrophosphatase | Inner Membrane (Peripheral) |

| LpxB | Lipid-A-disaccharide synthase | Inner Membrane (Peripheral) |

Following its synthesis, Lipid IVA serves as the acceptor molecule for the transfer of two Kdo residues. nih.gov This crucial step is catalyzed by the bifunctional Kdo transferase WaaA (also known as KdtA). microbiologyresearch.orgresearchgate.netuniprot.org WaaA sequentially transfers two Kdo moieties from the donor substrate, CMP-Kdo, to the 6'-hydroxyl group of the distal glucosamine unit of Lipid IVA. nih.govmicrobiologyresearch.org This reaction is obligatory for the subsequent acylation steps that complete the formation of the mature Kdo2-lipid A. microbiologyresearch.org The product of this reaction is (KDO)2-lipid IVA, the direct precursor for the action of LpxL. nih.govacs.org

WaaA enzymes exhibit high specificity for the CMP-Kdo donor but can tolerate variations in the acylation pattern and disaccharide backbone of the lipid A acceptor molecule. microbiologyresearch.org The N-terminal half of the WaaA enzyme is responsible for determining the number of Kdo residues transferred. uniprot.org

The Role of Lipid A Biosynthesis Lauroyltransferase (LpxL) in (KDO)2-(lauroyl)-lipid IVA Synthesis

The enzyme LpxL, also known as HtrB, is an inner membrane acyltransferase responsible for the lauroylation of (KDO)2-lipid IVA. acs.orguniprot.orgnih.gov This enzyme catalyzes the transfer of a laurate (C12) fatty acyl chain from lauroyl-acyl carrier protein (lauroyl-ACP) to the R-3-hydroxymyristoyl group at the 2'-position of (KDO)2-lipid IVA. nih.govacs.orgnih.gov The product of this reaction is (KDO)2-(lauroyl)-lipid IVA. uniprot.org

LpxL displays a high degree of specificity for its substrates. In Escherichia coli, the enzyme is specific for lauroyl-ACP as the acyl donor and shows a strong preference for (KDO)2-lipid IVA over Lipid IVA as the acceptor. nih.govnih.gov In fact, the presence of the Kdo disaccharide enhances the rate of laurate transfer by at least three orders of magnitude, with (KDO)2-lipid IVA being preferred 6,000-fold over Lipid IVA by the purified enzyme. nih.govacs.orgnih.gov While lauroyl-ACP is the preferred acyl donor, LpxL can also utilize acyl-CoA, albeit at a slower rate. nih.govacs.orgnih.gov

Kinetic studies of purified E. coli LpxL have determined the apparent KM and Vmax values for its substrates. nih.gov

Table 2: Kinetic Parameters of E. coli LpxL

| Substrate | Apparent KM | Apparent Vmax |

|---|---|---|

| Lauroyl-ACP | 7 µM | 95 µmol/min/mg |

The substrate preference of LpxL is critical for the correct assembly of lipid A. The enzyme's strong preference for (KDO)2-lipid IVA ensures that the addition of laurate occurs after the glycosylation with Kdo. nih.gov The reaction catalyzed by LpxL is essential for the formation of the hexa-acylated lipid A characteristic of E. coli and other Gram-negative bacteria.

Sequence comparisons suggest that LpxL is a member of the glycerol-3-phosphate acyltransferase (GPAT) family. nih.govacs.orgnih.gov It is proposed to have a catalytic dyad located in a conserved H(X)4D/E motif. nih.govacs.org Mutagenesis studies have shown that mutating key residues within this motif, such as H132 or E137, to alanine drastically reduces the specific activity of the enzyme by over three orders of magnitude. nih.govacs.orgnih.gov

Subsequent Modifications and Formation of Hexa-acylated Lipid A

Following the LpxL-catalyzed lauroylation of (KDO)2-lipid IVA, the final step in the biosynthesis of the canonical hexa-acylated lipid A in E. coli is the addition of a myristoyl (C14) chain. This reaction is catalyzed by another late acyltransferase, LpxM (also known as MsbB). researchgate.netresearchgate.net LpxM transfers a myristoyl group from myristoyl-ACP to the 3'-hydroxyl group of the distal glucosamine unit of (KDO)2-(lauroyl)-lipid IVA. nih.gov This results in the formation of Kdo2-lipid A, the fully acylated and biologically active form of lipid A that anchors the LPS molecule in the outer membrane. researchgate.net

In some bacteria, further modifications to the lipid A structure can occur. These can include the addition of other fatty acyl chains or modifications to the phosphate (B84403) groups, leading to structural diversity of lipid A across different bacterial species. mdpi.com For instance, some bacteria may utilize LpxP instead of LpxL at low temperatures to add a palmitoleoyl group. nih.gov

Role of Lauroyl-KDO2-Lipid IVA Myristoyltransferase (LpxM)

Lauroyl-KDO2-Lipid IVA Myristoyltransferase, also known as LpxM or MsbB, is an integral inner membrane protein that catalyzes the final step in the biosynthesis of Kdo2-Lipid A in organisms like Escherichia coli. researchgate.net This enzyme is classified as a late acyltransferase in the lipid A pathway. researchgate.net

The primary function of LpxM is to transfer a myristate fatty acid chain from a myristoyl-acyl carrier protein (myristoyl-ACP) to the 3'-position R-3-hydroxymyristoyl group of its specific substrate, (KDO)2-(lauroyl)-lipid IVA. uniprot.orgnih.gov This reaction results in the formation of the hexa-acylated Kdo2-lipid A, a molecule essential for the viability of most Gram-negative bacteria. researchgate.netuniprot.org

Research findings highlight the high substrate specificity of LpxM. The enzyme strongly prefers the penta-acylated precursor, (KDO)2-(lauroyl)-lipid IVA, which has already been acted upon by the lauroyltransferase LpxL. nih.gov In vitro studies have demonstrated that the acylation of (KDO)2-(lauroyl)-lipid IVA is approximately 100 times faster than the acylation of its tetra-acylated precursor, Kdo2-lipid IVA. uniprot.org This indicates that the addition of the lauroyl group by LpxL is a critical prerequisite for the efficient function of LpxM. nih.gov

Table 1: Properties of Lauroyl-KDO2-Lipid IVA Myristoyltransferase (LpxM)

| Property | Description |

| Enzyme Name | Lauroyl-KDO2-Lipid IVA Myristoyltransferase; Lipid A biosynthesis myristoyltransferase |

| Gene Name | lpxM (msbB) |

| EC Number | 2.3.1.243 uniprot.orgqmul.ac.uk |

| Location | Integral inner membrane protein researchgate.net |

| Function | Catalyzes the transfer of a myristoyl group to (KDO)2-(lauroyl)-lipid IVA. uniprot.orgnih.gov |

| Substrate | (KDO)2-(lauroyl)-lipid IVA; Myristoyl-[acyl-carrier-protein] uniprot.org |

| Product | Kdo2-lipid A uniprot.org |

| Significance | Performs the final acylation step in the biosynthesis of Kdo2-Lipid A in E. coli. researchgate.netnih.gov |

Regulatory Mechanisms of (KDO)2-(lauroyl)-lipid IVA Biosynthesis

The synthesis of lipid A is a highly regulated process, essential for maintaining the integrity and function of the bacterial outer membrane. The cell employs a sophisticated network of transcriptional and post-translational controls to manage the flux through this energetically expensive pathway and ensure membrane homeostasis.

Transcriptional and Post-translational Control of Biosynthetic Enzymes

The regulation of lipid A biosynthesis is centered on controlling the activity and levels of key enzymes in the pathway. While the entire pathway is coordinated, the first committed step, catalyzed by the deacetylase LpxC, is a major regulatory focal point. asm.orgnih.gov

Transcriptional Control: The biosynthesis of lipid A is intrinsically linked to the synthesis of fatty acids, which provide the necessary acyl chains. The expression of genes involved in fatty acid biosynthesis (fab genes) is controlled by transcriptional regulators that sense the state of the fatty acid pool. nih.gov

FadR: This transcription factor regulates genes involved in fatty acid degradation and also functions as an activator for fabA and fabB, two genes crucial for unsaturated fatty acid synthesis. asm.orgnih.gov The binding of long-chain acyl-CoAs alters FadR activity, thus coordinating fatty acid metabolism with the demands of lipid A synthesis. asm.orgnih.gov

FabR: This protein acts as a repressor for the fabA and fabB genes. nih.gov Its activity is modulated by the cellular ratio of unsaturated to saturated acyl-ACPs, allowing it to fine-tune the composition of fatty acids available for incorporation into phospholipids and lipid A. nih.gov

By controlling the expression of fatty acid biosynthetic genes, these transcription factors indirectly regulate the supply of precursors for the LpxM-catalyzed reaction.

Homeostatic Regulation of Lipid A Synthesis within the Outer Membrane

Bacteria must maintain the distinct asymmetric composition of the outer membrane, with LPS in the outer leaflet and phospholipids in the inner leaflet. nih.gov Disruptions to this lipid asymmetry trigger a homeostatic response to restore balance, which involves modulating the rate of lipid A biosynthesis. asm.org

When phospholipids aberrantly accumulate on the cell surface, the outer membrane phospholipase PldA is activated. asm.orgnih.gov PldA degrades these mislocalized phospholipids, generating fatty acids as a byproduct. nih.gov These liberated fatty acids, or their acyl-CoA derivatives, act as signaling molecules. asm.org This signal is transmitted across the periplasm to the inner membrane, where it leads to the stabilization of the LpxC enzyme by inhibiting its degradation by FtsH. asm.org

Table 2: Key Regulatory Mechanisms in Lipid A Biosynthesis

| Regulatory Level | Mechanism | Key Components | Effect on Pathway |

| Post-translational | Proteolytic stability of LpxC | LpxC, FtsH protease | Rapidly modulates the first committed step of Lipid A synthesis. asm.orgnih.gov |

| Transcriptional | Control of fatty acid precursor supply | FadR, FabR, acyl-CoAs | Regulates expression of fab genes to match acyl chain availability with demand. nih.gov |

| Homeostatic Feedback | Sensing of outer membrane lipid asymmetry | PldA, fatty acid signals, LpxC | Increases LPS production in response to outer membrane stress to restore balance. asm.org |

Molecular Basis of Kdo 2 Lauroyl Lipid Iva Recognition and Host Immune Modulation

Interaction with Toll-like Receptor 4 (TLR4) and Myeloid Differentiation Protein 2 (MD-2) Complex

The canonical recognition of lipopolysaccharide (LPS) and its active component, lipid A, is mediated by a heterodimeric receptor complex consisting of TLR4 and the co-receptor MD-2. MD-2 is a soluble protein that associates with the extracellular domain of TLR4 and is directly responsible for binding the lipid A moiety of LPS. (KDO)2-(lauroyl)-lipid IVA, as a specific variant of lipid A, engages this complex to initiate an immune response. The lipid portion of the molecule inserts into a large hydrophobic pocket within MD-2. umassmed.edu This binding event is the primary step in the activation of the TLR4 signaling pathway.

Structural Insights into Ligand-Receptor Binding Dynamics

Crystal structures of the TLR4-MD-2 complex bound to various lipid A species have provided significant insights into the mechanics of ligand recognition and receptor activation. The binding of an agonistic lipid A, such as that from E. coli, involves the insertion of five of its six acyl chains into the hydrophobic pocket of MD-2. umassmed.edu The remaining acyl chain is exposed on the surface of MD-2, creating a new hydrophobic interface for receptor dimerization.

While the specific crystal structure of (KDO)2-(lauroyl)-lipid IVA with the TLR4/MD-2 complex is not detailed, its structural precursor, lipid IVA (which lacks the KDO sugars and the lauroyl group), has been studied. In both human and mouse MD-2, all four acyl chains of lipid IVA are buried within the MD-2 binding pocket. frontiersin.org The addition of the lauroyl group in (KDO)2-(lauroyl)-lipid IVA likely results in a conformation where some acyl chains are positioned to interact with a second TLR4 molecule, a key step in receptor dimerization and signal initiation. The two 3-deoxy-D-manno-octulosonic acid (KDO) residues are not essential for the core immunological activity but can influence the interaction with the receptor complex. frontiersin.orgnih.gov

Species-Specific Recognition Patterns (e.g., mouse vs. human TLR4/MD-2 responses)

A fascinating aspect of TLR4/MD-2 signaling is the species-specific recognition of different lipid A variants. A prime example of this is the differential response to lipid IVA. In mice, lipid IVA acts as a weak agonist, capable of inducing an immune response. nih.govresearchgate.net Conversely, in humans, lipid IVA acts as an antagonist, binding to the TLR4/MD-2 complex without triggering a downstream signal and thereby inhibiting the action of potent agonists like E. coli lipid A. nih.govnih.gov

This species-specific difference is largely attributed to variations in the amino acid sequence of MD-2. nih.govnih.gov In human MD-2, lipid IVA is positioned deeper within the hydrophobic pocket, an orientation that is stabilized by an interaction between a phosphate (B84403) group of the lipid and the amino acid K122 at the entrance of the binding pocket. nih.gov In contrast, the corresponding residue in mouse MD-2 is E122, which does not form this stabilizing interaction, allowing for a different, agonistic binding mode. nih.gov While (KDO)2-(lauroyl)-lipid IVA is a more complex molecule, these fundamental species-specific differences in MD-2 structure are likely to influence its recognition and subsequent signaling outcomes in a similar manner.

Downstream Signaling Pathways Elicited by (KDO)2-(lauroyl)-lipid IVA

The binding of (KDO)2-(lauroyl)-lipid IVA to the TLR4-MD-2 complex is the initiating event for a cascade of intracellular signaling pathways that culminate in the activation of innate immunity. This process involves significant conformational changes in the receptor complex, leading to the recruitment of adaptor proteins and the activation of transcription factors.

Activation of Innate Immune Responses

Upon successful recognition and dimerization of the TLR4-MD-2 complex by an agonist like (KDO)2-(lauroyl)-lipid IVA, a signaling cascade is initiated within the cell. This cascade primarily proceeds through two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. frontiersin.orgnih.gov

The MyD88-dependent pathway is initiated at the cell surface and involves the recruitment of the adaptor proteins TIRAP and MyD88. frontiersin.orgnih.gov This leads to the activation of the transcription factor NF-κB, which in turn orchestrates the production of a variety of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov The TRIF-dependent pathway is typically initiated after the internalization of the TLR4 complex and involves the adaptor proteins TRAM and TRIF, leading to the activation of the transcription factor IRF3 and the subsequent production of type I interferons. nih.gov Together, these pathways mount a robust innate immune response to the presence of the bacterial lipid A derivative.

Dimerization and Conformational Changes of the TLR4-MD-2 Complex

The transition from an inactive monomeric TLR4-MD-2 complex to an active dimeric signaling platform is a direct consequence of ligand binding. An agonistic lipid A molecule, upon binding to MD-2, induces a conformational change that promotes the formation of a symmetrical 'm'-shaped multimer, consisting of two TLR4, two MD-2, and two lipid A molecules. umassmed.edu

In this dimerized state, the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules are brought into close proximity. frontiersin.org This juxtaposition of the TIR domains creates a scaffold for the recruitment of downstream signaling adaptor proteins, thereby initiating the intracellular signaling cascade. frontiersin.orgnih.gov The ability of (KDO)2-(lauroyl)-lipid IVA to effectively induce and stabilize this dimeric complex is central to its function as an activator of the innate immune system.

Comparative Immunological Activities of (KDO)2-(lauroyl)-lipid IVA with other Lipid A Variants

The immunological activity of lipid A is highly dependent on its chemical structure, including the number and length of its acyl chains, and the nature of its phosphorylation and glycosylation. These structural variations can lead to a spectrum of activities, from potent agonism to antagonism of the TLR4/MD-2 complex.

| Lipid A Variant | Acyl Chains | Phosphorylation | Human TLR4/MD-2 Activity | Mouse TLR4/MD-2 Activity |

| E. coli Lipid A | Hexa-acylated | Bis-phosphorylated | Strong Agonist | Strong Agonist |

| Lipid IVA | Tetra-acylated | Bis-phosphorylated | Antagonist | Weak Agonist |

| Monophosphoryl Lipid A (MPLA) | Hexa-acylated | Mono-phosphorylated | Weak Agonist | Weak Agonist |

| (KDO)2-(lauroyl)-lipid IVA | Penta-acylated | Bis-phosphorylated | Agonist | Agonist |

This table provides a simplified comparison of the activities of different lipid A variants. The activity of (KDO)2-(lauroyl)-lipid IVA is inferred from its structural similarity to other agonistic lipid A molecules.

E. coli lipid A, being hexa-acylated and bis-phosphorylated, is a powerful activator of the innate immune system in both humans and mice. nih.govnih.gov In contrast, lipid IVA, a tetra-acylated precursor, exhibits species-specific activity, acting as an antagonist in humans and a weak agonist in mice. nih.govnih.gov Monophosphoryl Lipid A (MPLA), a derivative of Salmonella minnesota lipid A, is hexa-acylated but has only one phosphate group, resulting in reduced toxicity while retaining adjuvant properties. nih.gov

(KDO)2-(lauroyl)-lipid IVA, being a penta-acylated and bis-phosphorylated molecule, is expected to be a potent agonist. The presence of five acyl chains, including the lauroyl group, likely facilitates the dimerization of the TLR4-MD-2 complex, leading to a strong pro-inflammatory response. The addition of the two KDO sugars can further modulate its interaction with the receptor complex, though the core agonistic activity is primarily determined by the lipid A portion. frontiersin.orgnih.gov The structural diversity among these lipid A variants highlights the exquisite specificity of the innate immune system in recognizing and responding to different microbial signatures. nih.govnih.gov

Structure Activity Relationship Sar Studies on Kdo 2 Lauroyl Lipid Iva Variants

Impact of Kdo Residues on TLR4/MD-2 Binding and Activation

(KDO)2-lipid A, which consists of two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues attached to a lipid A core, is the minimal structural component of LPS required for the viability of most Gram-negative bacteria. nih.govscienceopen.com This molecule is considered the active component of LPS, possessing biological activity comparable to that of the entire LPS molecule in stimulating immune responses through TLR4. nih.govscienceopen.comnih.gov

While the lipid A portion is the primary determinant for binding within the hydrophobic pocket of MD-2, the Kdo residues are not merely passive structural elements. nih.gov Research indicates that the inner core sugars, particularly the Kdo moieties, contribute to the binding affinity and specificity of the interaction with the TLR4/MD-2 complex. nih.gov Molecular modeling and experimental studies suggest that the Kdo residues can form additional interactions with the TLR4 receptor, distinct from the MD-2 pocket where the acyl chains reside. nih.gov

Studies using chemically synthesized lipid A variants have directly demonstrated the importance of these sugar residues. A synthetic variant of Neisseria meningitidis lipid A that included the Kdo moieties elicited significantly higher production of inflammatory cytokines like TNF-α and IFN-β in murine macrophages compared to its counterpart lacking the Kdo sugars. nih.gov This enhancement of activity underscores that while the lipid A structure dictates the fundamental agonist or antagonist nature of the molecule, the Kdo residues can amplify the downstream signal, likely by stabilizing the (TLR4/MD-2/LPS)2 dimeric complex required for signal transduction. nih.gov

Influence of Acyl Chain Length and Branching on Immunomodulatory Activity

The number and length of acyl chains on the lipid A backbone are paramount in determining its immunomodulatory profile. nih.gov The canonical agonist structure, such as that from E. coli, is hexa-acylated (containing six fatty acid chains). wikipedia.org In contrast, underacylated forms, like the tetra-acylated biosynthetic precursor Lipid IVA, often act as TLR4 antagonists in the human system. nih.govasm.org

(KDO)2-(lauroyl)-lipid IVA is a penta-acylated molecule, created by the enzymatic addition of a single lauroyl (C12) chain to the tetra-acylated Kdo2-Lipid IVA core by the acyltransferase LpxL. nih.govfrontiersin.org Penta-acylated lipid A species exhibit a spectrum of activities, ranging from weak agonism to antagonism, which is highly dependent on the precise structure. nih.govresearchgate.netscienceopen.com Studies on various penta-acylated lipid A structures reveal that they can activate human TLR4, but generally less efficiently than their hexa-acylated counterparts. nih.gov The optimal length for acyl chains to induce a strong immune response is typically between 12 and 14 carbons. wikipedia.org The presence of a C12 lauroyl chain in (KDO)2-(lauroyl)-lipid IVA places it within this optimal range, contributing to its potential as a TLR4 agonist.

The table below summarizes the general relationship between the number of acyl chains and the biological activity at the human TLR4 (hTLR4) complex.

| Lipid A Variant | Number of Acyl Chains | Typical Biological Activity (hTLR4) | Reference Compound Example |

|---|---|---|---|

| Tetra-acylated | 4 | Antagonist | Lipid IVA |

| Penta-acylated | 5 | Weak Agonist / Antagonist | (KDO)2-(lauroyl)-lipid IVA |

| Hexa-acylated | 6 | Strong Agonist | E. coli Lipid A |

Effects of Acylation Pattern and Phosphorylation Status on Biological Response

Beyond the number of acyl chains, their specific placement on the diglucosamine backbone—the acylation pattern—is a critical determinant of biological activity. nih.gov Even among isomers with the same number of acyl chains, the position can dictate whether the molecule is an agonist or not. For instance, studies using engineered Yersinia pestis lipooligosaccharide (LOS) showed that a penta-acylated variant lacking the secondary acyl chain at the 3′ position failed to activate TLR4, whereas a different penta-acylated isomer (lacking the 2' secondary chain) was active. nih.govasm.orgasm.org In (KDO)2-(lauroyl)-lipid IVA, the fifth (lauroyl) chain is added to the 2'-position, a modification that generally permits TLR4 activation. nih.gov

The phosphorylation status of lipid A is equally crucial for its interaction with the TLR4/MD-2 complex. Strong agonists are typically bis-phosphorylated at the 1 and 4′ positions of the glucosamine (B1671600) disaccharide. nih.gov These negatively charged phosphate (B84403) groups form vital ionic interactions with positively charged amino acid residues on both TLR4 and MD-2, which helps to stabilize the dimeric receptor complex necessary for downstream signaling. umassmed.edu The removal of one or both phosphate groups significantly attenuates the inflammatory response. frontiersin.org Monophosphoryl Lipid A (MPLA), for example, lacks the 1-phosphate group and exhibits greatly reduced toxicity while retaining potent adjuvant properties, demonstrating that the phosphorylation state can be modulated to fine-tune the biological response. nih.govfrontiersin.org

The table below highlights the impact of these structural features on TLR4 activation.

| Structural Feature | State | Impact on TLR4/MD-2 Activation |

|---|---|---|

| Acylation Pattern | Optimal (e.g., E. coli hexa-acyl) | Strong agonism; facilitates proper TLR4 dimerization. |

| Sub-optimal (e.g., missing 3'-acyl chain) | Weak agonism or antagonism; improper fit in MD-2 and/or poor dimerization interface. | |

| Phosphorylation Status | Bis-phosphorylated (1 and 4' positions) | Strong agonism; crucial ionic interactions stabilize the receptor complex. umassmed.edu |

| Mono- or de-phosphorylated | Weakened or abolished agonist activity; loss of key ionic interactions. frontiersin.org |

Computational and Experimental Approaches in SAR Elucidation

The complex structure-activity relationships of lipid A variants have been deciphered through a powerful combination of computational and experimental methods. Computational approaches, including molecular modeling, docking studies, and molecular dynamics (MD) simulations, have provided atomic-level insights into how different ligands interact with the TLR4/MD-2 receptor. nih.gov

These studies have successfully rationalized why hexa-acylated E. coli lipid A is a potent agonist, while the tetra-acylated Lipid IVA is an antagonist for human TLR4. nih.gov Five of the six acyl chains of the agonist fit snugly into the hydrophobic MD-2 pocket, while the sixth chain is exposed, creating a hydrophobic surface that promotes the dimerization of a second TLR4/MD-2 complex. umassmed.eduresearchgate.net In contrast, the four chains of the antagonist Lipid IVA are fully contained within the MD-2 pocket, failing to present the necessary surface for dimerization and subsequent receptor activation. invivogen.com Computational analyses of penta-acylated structures like (KDO)2-(lauroyl)-lipid IVA help predict how the fifth chain is oriented and whether it can effectively promote a productive dimerization interface.

These in silico findings are validated and expanded upon by experimental approaches. Organic synthesis allows for the creation of precisely defined lipid A analogs with systematic variations in acyl chain number, length, position, and phosphorylation state. ku.edu The biological activities of these synthetic compounds are then quantified using a range of experimental systems, such as:

Cell-based reporter assays: Using cell lines (e.g., HEK293) engineered to express human or murine TLR4/MD-2 and a reporter gene (e.g., for NF-κB activation), allowing for a direct measure of TLR4 signaling. scienceopen.comresearchgate.net

Primary immune cell stimulation: Measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from primary macrophages or monocytes upon stimulation with lipid A variants. nih.gov

Biophysical techniques: Methods like surface plasmon resonance (SPR) can be used to directly measure the binding kinetics and affinities of different lipid A structures to the TLR4/MD-2 complex. researchgate.net

Together, these integrated computational and experimental strategies have been indispensable in building a detailed SAR model for lipid A, enabling the rational design of molecules with tailored immunomodulatory properties, from potent vaccine adjuvants to anti-sepsis therapeutics.

Ecological and Pathogenic Implications of Kdo 2 Lauroyl Lipid Iva Structure

Role in Bacterial Outer Membrane Integrity and Viability

(KDO)2-(lauroyl)-lipid IVA is a precursor to the final hexa-acylated Kdo2-lipid A found in many Gram-negative bacteria, such as Escherichia coli. nih.govdoi.org The biosynthesis of Kdo2-lipid A is essential for the viability of most Gram-negative bacteria. nih.govnih.gov This molecule, anchored by its lipid chains, forms the outer leaflet of the outer membrane, creating a crucial permeability barrier. nih.govnih.gov This barrier protects the bacteria from environmental stresses, including the action of certain antibiotics and antimicrobial peptides. nih.govresearchgate.net

The initial tetra-acylated precursor, lipid IVA, is first glycosylated with two 3-deoxy-D-manno-octulosonic acid (Kdo) residues to form Kdo2-lipid IVA. nih.govplos.org Subsequently, the enzyme LpxL, a lauroyltransferase, catalyzes the transfer of a lauroyl group (a C12 fatty acid) to Kdo2-lipid IVA, forming (KDO)2-(lauroyl)-lipid IVA. creative-enzymes.comnih.govuniprot.org This penta-acylated intermediate is then typically further acylated by LpxM to produce the mature hexa-acylated Kdo2-lipid A. nih.govfrontiersin.org The addition of the Kdo sugars is a vital step, as mutants deficient in Kdo biosynthesis produce only lipid IVA, which cannot be efficiently transported to the outer membrane, leading to conditional lethality. nih.gov The presence of the lauroyl chain in (KDO)2-(lauroyl)-lipid IVA is also significant, as the subsequent acyltransferase, LpxM, functions inefficiently without the laurate chain already in place. nih.gov Thus, the formation of (KDO)2-(lauroyl)-lipid IVA is a key step in ensuring the proper assembly and integrity of the bacterial outer membrane.

| Intermediate | Key Enzyme | Function in Biosynthesis | Importance for Viability |

| Lipid IVA | LpxK | Precursor to Kdo2-lipid IVA | Essential precursor |

| Kdo2-lipid IVA | WaaA (KdtA) | Addition of two Kdo residues to lipid IVA nih.govplos.org | Required for efficient transport to the outer membrane nih.gov |

| (KDO)2-(lauroyl)-lipid IVA | LpxL (HtrB) | Addition of a lauroyl (C12) chain creative-enzymes.comnih.gov | Substrate for the final acylation step to form mature lipid A nih.gov |

| Kdo2-lipid A | LpxM (MsbB) | Addition of a myristoyl (C14) chain frontiersin.org | Final structure in many bacteria, essential for outer membrane integrity |

Bacterial Strategies for Modulating (KDO)2-(lauroyl)-lipid IVA Structure to Evade Host Immunity

Gram-negative bacteria have evolved sophisticated mechanisms to alter the structure of their lipid A to evade recognition by the host's innate immune system. nih.govnih.gov The primary host receptor that recognizes lipid A is the Toll-like receptor 4 (TLR4) in complex with MD-2. nih.govpnas.org The degree of acylation of lipid A is a critical determinant of its ability to activate TLR4. nih.govnih.gov

While the hexa-acylated lipid A of E. coli is a potent agonist of human TLR4, its tetra-acylated precursor, lipid IVA, acts as an antagonist in human cells but an agonist in mouse cells. pnas.orgnih.govresearchgate.netbiosynth.com This species-specific recognition highlights the fine-tuned nature of the host-pathogen interaction. Bacteria can exploit this by modifying the acylation pattern of their lipid A. For instance, Yersinia pestis, the causative agent of plague, alters its lipid A structure in response to temperature. nih.gov At the flea's body temperature (21-27°C), it produces a hexa-acylated lipid A that activates the immune system. However, at human body temperature (37°C), it synthesizes a hypo-acylated, primarily tetra-acylated lipid A, which is a poor activator of human TLR4. nih.govnih.gov This temperature-dependent modification allows the bacterium to evade immediate detection by the human innate immune system. nih.gov

| Bacterial Species | Environmental Cue | Lipid A Modification | Consequence for Host Immunity |

| Yersinia pestis | Temperature shift from 27°C to 37°C | Shift from hexa-acylated to tetra-acylated lipid A nih.govnih.gov | Evasion of human TLR4 recognition nih.gov |

| Salmonella Typhimurium | Environmental signals (e.g., pH, divalent cations) | Addition of palmitate by PagP; removal of acyl chains by PagL nih.govmdpi.com | Increased resistance to antimicrobial peptides and altered TLR4 signaling |

| Helicobacter pylori | Host environment | Production of hypo-acylated lipid A nih.gov | Poor recognition by human TLR4, contributing to chronic infection |

| Francisella tularensis | Host environment | Modification of lipid A by removing phosphate (B84403) groups and adding sugars researchgate.net | Avoidance of TLR recognition |

Evolutionary Conservation and Diversity of (KDO)2-(lauroyl)-lipid IVA Biosynthesis across Bacterial Species

The biosynthetic pathway for Kdo2-lipid A, which includes the formation of (KDO)2-(lauroyl)-lipid IVA, shows a fascinating pattern of both conservation and diversity across the bacterial kingdom. nih.gov The core set of enzymes required to produce Kdo2-lipid A, often referred to as the Raetz pathway, is highly conserved among many Gram-negative bacteria, particularly Proteobacteria. nih.govunl.edu This conservation underscores the fundamental importance of this molecule for bacterial life. nih.gov

However, detailed genomic and phylogenetic analyses reveal significant plasticity in this pathway. nih.govresearchgate.net Not all Gram-negative bacteria possess the complete nine-enzyme pathway found in E. coli. nih.govunl.edu Some bacterial groups have simpler, likely less efficient, pathways that produce variants of Kdo2-lipid A. nih.govresearchgate.net The evolution of this pathway appears to have involved gene duplication events, followed by functional specialization of the duplicated genes. nih.govunl.edu For example, the late acyltransferases LpxL and LpxM, which are responsible for adding the final two acyl chains to Kdo2-lipid IVA, are thought to have arisen from such events within the Proteobacteria lineage. nih.gov

This evolutionary diversity results in a wide array of lipid A structures across different bacterial species. mdpi.com The length and number of fatty acyl chains, as well as modifications to the phosphate and sugar backbone, can vary considerably. nih.govmdpi.com This structural diversity is not random but is often linked to the bacterium's lifestyle and its relationship with its host. Pathogenic bacteria, in particular, appear to have evolved highly adaptable lipid A biosynthesis pathways, allowing them to modify their outer membrane in response to host pressures. nih.govresearchgate.net

(KDO)2-(lauroyl)-lipid IVA as a Determinant of Host-Pathogen Interaction Phenotypes

The structure of lipid A, for which (KDO)2-(lauroyl)-lipid IVA is a key intermediate, is a major determinant of the outcome of interactions between bacteria and their hosts. nih.gov The ability of the host to recognize lipid A via the TLR4/MD-2 complex is a cornerstone of the innate immune response to Gram-negative bacterial infections. nih.govmdpi.com The specific structural features of lipid A, particularly its acylation pattern, dictate whether it acts as a potent immune stimulator (agonist) or an inhibitor (antagonist) of the TLR4 receptor complex. researchgate.net

As mentioned, the hexa-acylated lipid A typical of E. coli is a strong agonist, triggering a robust pro-inflammatory response. nih.gov In contrast, underacylated forms, such as the lipid IVA precursor, can act as antagonists in humans, failing to induce a strong immune response and in some cases even blocking the action of agonistic lipid A. pnas.orgnih.gov This differential signaling capacity has profound consequences for pathogenesis. Bacteria that produce lipid A structures that are poorly recognized by the host's TLR4 can establish chronic or stealth infections. nih.gov

The transition from the tetra-acylated Kdo2-lipid IVA to the penta-acylated (KDO)2-(lauroyl)-lipid IVA, and finally to the hexa-acylated lipid A, represents a critical checkpoint in determining the immunogenicity of the final LPS molecule. The activity of the LpxL enzyme, which adds the lauroyl chain, is therefore a key factor in shaping the host-pathogen interaction. By regulating the expression and activity of LpxL and other late acyltransferases, bacteria can fine-tune the structure of their lipid A to adapt to different host environments and evade immune surveillance. nih.gov

Investigational Applications of Kdo 2 Lauroyl Lipid Iva in Immunotherapy and Vaccinology

Design and Development of (KDO)2-(lauroyl)-lipid IVA-Based Immunomodulatory Agents

The design of immunomodulatory agents based on (KDO)2-(lauroyl)-lipid IVA leverages our understanding of its biosynthetic pathway and the structure-activity relationships of lipid A molecules. nih.govnih.gov (KDO)2-(lauroyl)-lipid IVA is formed when the enzyme LpxL (also known as HtrB), a lauroyl acyltransferase, adds a laurate chain to the (KDO)2-lipid IVA intermediate. wishartlab.comfrontiersin.orgmicrobiologyresearch.org The subsequent action of the LpxM enzyme, which adds a myristoyl group, completes the formation of the hexa-acylated Kdo2-lipid A found in Escherichia coli. nih.govmicrobiologyresearch.org

Researchers can engineer novel immunomodulatory agents by modifying this natural structure. Key strategies include:

Genetic Manipulation of Biosynthetic Pathways: By creating mutations in the genes encoding late acyltransferases like lpxL and lpxM, it is possible to produce bacteria that generate modified lipid A structures. researchgate.netresearchgate.net For instance, inactivating the lpxM gene results in the accumulation of a penta-acylated lipid A species derived from (KDO)2-(lauroyl)-lipid IVA, which exhibits reduced endotoxicity while potentially retaining adjuvant properties. researchgate.netresearchgate.net This approach allows for the production of structurally defined immunomodulators from live bacterial cultures.

Chemical Synthesis of Analogues: Total chemical synthesis offers precise control over the final structure, allowing for the creation of analogues with specific modifications to the acyl chains, the Kdo sugar moieties, or the phosphate (B84403) groups. beilstein-journals.org This method facilitates the systematic exploration of how each structural component contributes to the molecule's interaction with the TLR4/MD-2 receptor complex, enabling the design of potent agonists or antagonists. nih.gov

Enzymatic Modification: In vitro enzymatic reactions can be used to modify the precursor molecule, lipid IVA, to generate specific derivatives. researchgate.net The discovery and characterization of the enzymes in the lipid A pathway, such as LpxK which phosphorylates the precursor to lipid IVA, have been crucial for producing substrates for these assays. microbiologyresearch.org

These design and development efforts are aimed at creating molecules that can selectively activate specific downstream signaling pathways of TLR4, thereby fine-tuning the immune response for therapeutic benefit. nih.govbeilstein-journals.org

Evaluation of (KDO)2-(lauroyl)-lipid IVA as a Vaccine Adjuvant

A critical application of immunostimulatory molecules is their use as vaccine adjuvants to enhance the magnitude and quality of the adaptive immune response to co-administered antigens. (KDO)2-(lauroyl)-lipid IVA and its derivatives are evaluated for this purpose based on their ability to activate innate immunity. nih.govgoogleapis.com

The adjuvant activity of lipid A analogues stems from their ability to act as "danger signals" that are recognized by antigen-presenting cells (APCs), such as dendritic cells and macrophages. unica.it Upon binding to the TLR4-MD-2 complex on these cells, lipid A variants trigger a signaling cascade that leads to cellular activation, maturation, and the production of pro-inflammatory cytokines. frontiersin.org This innate activation is critical for shaping the subsequent adaptive immune response.

Enhanced antigen presentation is a key outcome of this process. Formulating antigens with lipid-based structures can increase their uptake by APCs. unica.it Furthermore, the activation of APCs by TLR4 agonists upregulates the expression of costimulatory molecules required for effective T cell priming. While direct studies focusing exclusively on (KDO)2-(lauroyl)-lipid IVA are specific, the broader class of Kdo2-lipid A structures and synthetic lipid antigens have been shown to:

Increase the potency and duration of antigen presentation on MHC-II molecules. nih.gov

Boost the activation of antigen-specific CD8+ T cells. unica.it

Promote the generation of robust antibody responses. nih.gov

By delivering both the antigen and a potent TLR4-activating signal to the same APC, these lipid-based adjuvants can significantly enhance the resulting antigen-specific T cell and B cell responses. nih.govmdpi.com

Monophosphoryl Lipid A (MPLA) is a well-established and clinically approved vaccine adjuvant derived from the LPS of Salmonella minnesota R595. beilstein-journals.orgmdpi.com It is produced by chemically treating native lipid A to remove the 1-phosphate group and one acyl chain, resulting in a molecule with significantly lower toxicity than its parent LPS. beilstein-journals.org A comparison between (KDO)2-(lauroyl)-lipid IVA and MPLA highlights different approaches to generating safer and effective immunomodulators.

| Feature | (KDO)2-(lauroyl)-lipid IVA (and its derivatives) | Monophosphoryl Lipid A (MPLA) |

| Origin | Biosynthetic intermediate in Gram-negative bacteria (e.g., E. coli); can be produced by genetically modified organisms or total synthesis. wishartlab.combeilstein-journals.org | Derived from chemical hydrolysis of Lipid A from Salmonella minnesota. beilstein-journals.org |

| Structure | Bis-phosphorylated glucosamine (B1671600) disaccharide with a defined acylation pattern (penta-acylated). microbiologyresearch.orgnih.gov | Monophosphorylated glucosamine disaccharide with a heterogeneous acylation pattern. beilstein-journals.org |

| Mechanism of Action | TLR4 agonist; the specific signaling profile (MyD88 vs. TRIF pathways) can be tuned by structural modifications. nih.govfrontiersin.org | Predominantly signals through the TRIF-dependent pathway, which is associated with reduced inflammatory cytokine production compared to the MyD88 pathway. beilstein-journals.org |

| Development Focus | Engineering the biosynthetic pathway or total synthesis to create structurally defined agonists or antagonists with tailored activity. nih.govresearchgate.net | Detoxification of a potent natural endotoxin (B1171834) to retain adjuvant activity while minimizing toxicity. beilstein-journals.orgmdpi.com |

While MPLA represents a successful "detoxified" version of a natural lipid A, investigational agents based on the (KDO)2-(lauroyl)-lipid IVA scaffold represent a "bottom-up" design approach. This allows for the creation of fully synthetic, homogenous compounds with precisely engineered immunomodulatory profiles. nih.govbeilstein-journals.org

Strategies for Modulating (KDO)2-(lauroyl)-lipid IVA Activity for Therapeutic Utility

The therapeutic potential of (KDO)2-(lauroyl)-lipid IVA is critically dependent on the ability to modulate its biological activity. The interaction with the TLR4-MD-2 receptor complex is highly sensitive to the fine chemical structure of the lipid A molecule. nih.govfrontiersin.org Minor structural changes can dramatically alter the resulting immune response, shifting the molecule from a potent agonist to a weak agonist or even an antagonist of TLR4 signaling. nih.gov

Key modulation strategies focus on altering specific chemical features:

Number and Length of Acyl Chains: The number of fatty acid chains is a primary determinant of TLR4 activation. Hexa-acylated lipid A (like that from E. coli) is a powerful agonist, while tetra-acylated precursors like lipid IVA act as antagonists for human TLR4. frontiersin.orgnih.gov The penta-acylated (KDO)2-(lauroyl)-lipid IVA sits (B43327) in between, and its activity can be further tuned by altering the length and position of these chains. nih.govnih.gov For example, some pathogenic bacteria evade the immune system by synthesizing lipid A with fewer acyl chains at human body temperature. nih.govfrontiersin.org

Phosphorylation State: The phosphate groups at the 1 and 4' positions of the glucosamine disaccharide are crucial for activity. As demonstrated by MPLA, the removal of the 1-phosphate group significantly reduces toxicity. beilstein-journals.org Enzymes that add or remove these phosphate groups represent targets for creating modulated structures. nih.gov

Kdo Sugar Moieties: The presence and number of Kdo (3-deoxy-D-manno-octulosonic acid) residues can also influence activity. While the Kdo sugars are required for the action of the late acyltransferases LpxL and LpxM in E. coli, their presence can modulate the potency of TLR4 activation. microbiologyresearch.orgbeilstein-journals.org

These strategies allow for the rational design of (KDO)2-(lauroyl)-lipid IVA-based molecules with a desired immunological profile, such as strong adjuvant activity with minimal pro-inflammatory side effects or potent antagonistic activity for treating inflammatory conditions like sepsis. nih.gov

Impact of Acylation on Human TLR4 Activity

| Lipid A Structure | Number of Acyl Chains | Typical hTLR4 Activity |

|---|---|---|

| Lipid A (E. coli) | 6 | Strong Agonist frontiersin.orgnih.gov |

| (KDO)2-(lauroyl)-lipid IVA | 5 | Agonist nih.gov |

Advanced Research Methodologies and Future Directions in Kdo 2 Lauroyl Lipid Iva Research

High-Resolution Structural Biology of (KDO)2-(lauroyl)-lipid IVA and its Complexes

Understanding the three-dimensional architecture of (KDO)2-(lauroyl)-lipid IVA and its interactions with host receptors is fundamental to elucidating its immunostimulatory properties. High-resolution structural techniques provide atomic-level insights into these interactions, guiding the design of novel therapeutics.

The primary receptor for lipid A and its derivatives is the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2). nih.gov Upon binding of a ligand like (KDO)2-(lauroyl)-lipid IVA, this complex dimerizes, initiating a downstream signaling cascade that leads to the production of inflammatory mediators. frontiersin.orgmdpi.com

X-ray crystallography has been instrumental in revealing the molecular basis of this recognition. Crystal structures of the TLR4/MD-2 complex bound to various lipid A analogs have demonstrated that the acyl chains of the lipid anchor into a deep hydrophobic pocket within MD-2. mdpi.com This binding induces conformational changes in MD-2, facilitating the dimerization of the TLR4/MD-2 heterodimer. While a specific crystal structure for (KDO)2-(lauroyl)-lipid IVA bound to TLR4/MD-2 is not yet available, the existing structures with related molecules like lipid IVA provide a robust framework for understanding this interaction. nih.govfrontiersin.org For instance, studies on lipid IVA, which lacks the lauroyl chain and KDO sugars, show that its four acyl chains are completely buried within the MD-2 pocket. frontiersin.org The presence of the additional lauroyl chain in (KDO)2-(lauroyl)-lipid IVA is expected to further stabilize the interaction within the hydrophobic pocket of MD-2.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful complementary technique for studying large, dynamic macromolecular complexes. While crystallography provides high-resolution static snapshots, cryo-EM can capture different conformational states of the TLR4/MD-2/ligand complex in a near-native environment. This is particularly valuable for understanding the structural rearrangements that occur upon ligand binding and receptor dimerization.

Table 1: Key Structural Insights from X-ray Crystallography of TLR4/MD-2/Ligand Complexes

| Ligand | Host Species | Key Findings | Reference |

| Lipid IVA | Human | All four acyl chains are buried in the MD-2 binding pocket, leading to an antagonistic effect. | frontiersin.org |

| Lipid IVA | Mouse | Induces receptor dimerization, acting as an agonist. | frontiersin.org |

| Eritoran (a synthetic antagonist) | Human | Binds deep within the MD-2 pocket, preventing the conformational changes required for dimerization and signaling. | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of molecules in solution. For a molecule as complex as (KDO)2-(lauroyl)-lipid IVA, NMR can provide detailed information about the conformation of the disaccharide backbone, the orientation of the acyl chains, and the structure of the KDO sugar moieties. researchgate.net This technique is particularly useful for understanding the conformational flexibility of the molecule, which can influence its binding affinity for the TLR4/MD-2 complex. NMR-based metabolomics can also be employed to analyze the metabolic impact of this compound on bacterial physiology. nih.gov

Biochemical and Enzymatic Characterization Techniques

A deep understanding of the biosynthetic pathway of (KDO)2-(lauroyl)-lipid IVA is essential for identifying potential targets for novel antibiotics. Biochemical and enzymatic techniques allow for the detailed characterization of the enzymes involved in its synthesis.

The biosynthesis of (KDO)2-(lauroyl)-lipid IVA involves a series of enzymatic steps. taylorfrancis.com Cell-free enzyme assays are critical for dissecting this pathway, allowing researchers to study individual enzymatic reactions in a controlled environment, free from the complexities of a living cell. nih.govbiorxiv.org These assays typically involve purified enzymes and radiolabeled or fluorescently tagged substrates to monitor the formation of products. nih.gov

A key enzyme in the formation of (KDO)2-(lauroyl)-lipid IVA is the Kdo2-lipid IVA lauroyltransferase, LpxL. creative-enzymes.com This enzyme catalyzes the transfer of a lauroyl group from lauroyl-acyl carrier protein (ACP) to the 2'-position of the distal glucosamine (B1671600) unit of (KDO)2-lipid IVA. nih.govacs.org Kinetic analysis of LpxL has revealed important aspects of its function. For instance, it has been shown that the presence of the KDO disaccharide in the substrate dramatically enhances the rate of laurate transfer by several orders of magnitude. nih.govacs.org

Table 2: Kinetic Parameters of LpxL

| Substrate | Relative Activity (%) | Key Observation | Reference |

| (KDO)2-lipid IVA | 100 | The natural substrate, showing the highest activity. | nih.govacs.org |

| Lipid IVA | <0.01 | Demonstrates the critical role of the KDO sugars for enzyme recognition and catalysis. | nih.govacs.org |

To perform detailed biochemical and structural studies, the enzymes involved in lipid A biosynthesis must be purified to homogeneity. nih.gov This often involves overexpressing the protein of interest in a suitable host, such as Escherichia coli, followed by a series of chromatographic steps to isolate the enzyme from other cellular components. researchgate.net

Many of the enzymes in the lipid A pathway are membrane-associated. nih.gov For these proteins, purification requires the use of detergents to solubilize them from the membrane. nih.gov Once purified, these enzymes can be reconstituted into model membranes, such as liposomes, to study their function in a more native-like environment. nih.govmdpi.com Reconstitution allows researchers to investigate how the lipid bilayer influences enzyme activity and to study the transport of lipid A precursors across membranes. nih.gov

Genetic Engineering and Metabolomic Approaches in Bacterial Systems

Genetic manipulation of the bacteria that produce (KDO)2-(lauroyl)-lipid IVA provides a powerful approach to study its biosynthesis and function. By creating specific gene knockouts or overexpressing certain enzymes, researchers can alter the structure of the lipid A produced and investigate the consequences for bacterial viability and host-pathogen interactions. nih.govnih.gov

For instance, deleting the gene encoding LpxL results in the production of a lipid A species that lacks the lauroyl chain. nih.gov Such mutants can be used to probe the importance of this specific acyl chain for the activation of the TLR4/MD-2 complex. Furthermore, the introduction of lipid A biosynthetic genes from one bacterial species into another can lead to the production of novel, hybrid lipid A structures, offering a platform for creating new vaccine adjuvants or antagonists. nih.gov

Metabolomic approaches, which involve the comprehensive analysis of all small molecules in a biological sample, are increasingly being used to study the intricate network of metabolic pathways in bacteria. By comparing the metabolomes of wild-type and genetically modified bacteria, researchers can identify changes in the levels of lipid A precursors and other related metabolites. This provides a systems-level view of how the lipid A biosynthetic pathway is regulated and integrated with other cellular processes.

Gene Knockouts and Overexpression Studies to Elucidate Biosynthetic Pathways

The biosynthesis of lipopolysaccharide (LPS) and its core component, Kdo2-Lipid A, is a complex, multi-step process mediated by a series of essential enzymes. nih.gov Genetic manipulation, particularly through gene knockouts and overexpression studies, has been a cornerstone in dissecting this pathway and understanding the specific role of each enzymatic step. nih.govlipotype.com The compound (KDO)2-(lauroyl)-lipid IVA is a key intermediate in the canonical Raetz pathway of Kdo2-lipid A biosynthesis in Gram-negative bacteria like Escherichia coli. researchgate.netnih.gov

The pathway involves nine core enzymatic steps that build the final hexa-acylated Kdo2-lipid A structure. nih.govnih.gov The formation of (KDO)2-(lauroyl)-lipid IVA occurs late in this sequence. The precursor, Kdo2-lipid IVA, a tetra-acylated molecule, is acted upon by the enzyme Kdo2-lipid IVA lauroyltransferase, which is encoded by the lpxL (also known as htrB) gene. researchgate.netcreative-enzymes.comresearchgate.net This enzyme transfers a lauroyl group (a 12-carbon acyl chain) from an acyl carrier protein (ACP) to the Kdo2-lipid IVA, yielding the penta-acylated (KDO)2-(lauroyl)-lipid IVA. nih.govresearchgate.net The subsequent and final step in the core biosynthesis is the addition of a myristoyl group by the enzyme LpxM, producing the final hexa-acylated Kdo2-lipid A. researchgate.netresearchgate.net

Gene knockout studies are instrumental in confirming the function of these enzymes. For example, creating a knockout mutant for the lpxM gene would halt the final acylation step. This would lead to the accumulation of its direct substrate, (KDO)2-(lauroyl)-lipid IVA, allowing for its isolation and characterization. Conversely, knocking out the lpxL gene would prevent the formation of (KDO)2-(lauroyl)-lipid IVA, causing the precursor Kdo2-lipid IVA to accumulate instead. Such studies definitively establish the sequential nature of the late acylation steps.

Overexpression of specific genes can also elucidate pathway dynamics. Overexpressing lpxL could potentially increase the flux towards (KDO)2-(lauroyl)-lipid IVA, providing insights into rate-limiting steps and the substrate specificity of downstream enzymes like LpxM. nih.gov These genetic approaches, by allowing for the isolation of specific intermediates, are crucial for understanding not only the biosynthetic map but also the precise structure-activity relationships of each lipid A variant. nih.govresearchgate.net

| Gene | Enzyme | Function | Predicted Effect of Gene Knockout |

|---|---|---|---|

| waaA (kdtA) | 3-deoxy-D-manno-octulosonate transferase | Adds two Kdo residues to Lipid IVA to form Kdo2-lipid IVA. nih.govfrontiersin.org | Accumulation of Lipid IVA; absence of all Kdo-containing intermediates. |

| lpxL (htrB) | Kdo2-lipid IVA lauroyltransferase | Adds a lauroyl (C12) chain to Kdo2-lipid IVA. researchgate.netresearchgate.net | Accumulation of the precursor Kdo2-lipid IVA. |

| lpxM (msbB) | Kdo2-(lauroyl)-lipid IVA myristoyltransferase | Adds a myristoyl (C14) chain to (KDO)2-(lauroyl)-lipid IVA. researchgate.netresearchgate.net | Accumulation of the intermediate (KDO)2-(lauroyl)-lipid IVA. |

Advanced Mass Spectrometry for Lipid Profiling and Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical tool for the comprehensive profiling and structural elucidation of lipid A and its biosynthetic intermediates, including (KDO)2-(lauroyl)-lipid IVA. acs.orgnih.gov The structural diversity of these molecules, which can vary in acylation, phosphorylation, and glycosylation, makes MS-based techniques uniquely suited for their characterization. acs.orgfrontiersin.org

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. acs.org ESI-MS, particularly in negative ion mode, is highly effective for analyzing these acidic, phosphorylated glycolipids, as it readily forms deprotonated molecular ions [M-H]⁻. researchgate.net High-resolution MS provides accurate mass measurements, enabling the determination of elemental compositions and distinguishing between closely related lipid A species. acs.org

Tandem mass spectrometry (MS/MS) is critical for confirming the precise structure of intermediates like (KDO)2-(lauroyl)-lipid IVA. acs.orgresearchgate.net In a typical MS/MS experiment, the parent molecular ion of the compound is isolated and then fragmented through collision-induced dissociation. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For (KDO)2-(lauroyl)-lipid IVA, characteristic fragments would include the neutral loss of the two Kdo residues and the various acyl chains. researchgate.net For instance, the loss of the terminal Kdo residue, followed by the second Kdo, and the subsequent cleavage of the lauroyl and hydroxymyristoyl chains would produce a series of product ions with specific mass-to-charge ratios (m/z), allowing for unambiguous identification. researchgate.net This detailed structural information is vital for verifying the intermediates that accumulate in genetically modified bacterial strains. acs.orgmdpi.com

| Parent Ion (m/z) | Predicted Neutral Loss | Resulting Fragment | Significance |

|---|---|---|---|

| ~2027.1 [M-H]⁻ | Kdo residue (220 Da) | [M-H - 220]⁻ | Confirms presence of the outer Kdo sugar. |

| ~2027.1 [M-H]⁻ | Two Kdo residues (440 Da) | [M-H - 440]⁻ | Confirms the Kdo2 moiety, leaving the acylated lipid A core. |

| ~2027.1 [M-H]⁻ | Lauroyl group (C12H22O, ~182 Da) | [M-H - 182]⁻ | Confirms the presence of the secondary lauroyl chain. |

| ~2027.1 [M-H]⁻ | Kdo + Lauroyl group (~402 Da) | [M-H - 402]⁻ | Combined loss, confirming linkage relationships. |

Note: The exact mass of neutral losses may vary slightly depending on the specific atoms involved in the fragmentation.

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Understanding how lipid A structures interact with the innate immune system is crucial, and computational modeling provides powerful insights into these molecular recognition events. nih.gov The primary receptor for lipid A is the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2). researchgate.netresearchgate.net Molecular dynamics (MD) simulations have become a key method for investigating the structural basis of TLR4/MD-2 activation by various lipid A ligands. acs.org

A significant focus of these simulations has been to explain the species-specific activity of different lipid A structures. For instance, the tetra-acylated precursor, lipid IVA, acts as a potent antagonist for the human TLR4/MD-2 complex but as an agonist for the murine complex. frontiersin.orgacs.org MD simulations have revealed that in the human receptor, the four acyl chains of lipid IVA are fully inserted into the hydrophobic binding pocket of MD-2. acs.org This binding mode fails to induce the necessary conformational change in the TLR4/MD-2 complex that leads to dimerization and downstream signaling. acs.orgscilit.com

(KDO)2-(lauroyl)-lipid IVA, being a penta-acylated intermediate, represents a structural step between the tetra-acylated antagonist (lipid IVA) and the hexa-acylated agonist (Kdo2-lipid A) in humans. Computational modeling can predict how the addition of the fifth (lauroyl) acyl chain alters the molecule's interaction with the MD-2 binding pocket. It is hypothesized that this fifth chain may not be fully accommodated within the pocket, causing a portion of the lipid to become solvent-exposed. This partial exposure is a key feature of agonistic binding, as the exposed acyl chain can then interact with a second TLR4 molecule, promoting the receptor dimerization required for signal initiation. researchgate.net

MD simulations allow researchers to model these dynamic events, calculating binding energies, mapping intermolecular interactions (like hydrogen bonds and electrostatic interactions between the phosphate (B84403) groups and receptor residues), and visualizing the conformational changes in both the ligand and the receptor over time. nih.gov These computational approaches are essential for rationally designing novel lipid A analogues that can act as specific agonists (vaccine adjuvants) or antagonists (anti-sepsis drugs). acs.orgscilit.com

| Ligand | Acyl Chains | Binding Mode in human MD-2 | Predicted TLR4 Dimerization | Resulting Activity (Human) |

|---|---|---|---|---|

| Lipid IVA | 4 | All four chains are fully inserted into the MD-2 hydrophobic pocket. acs.org | No | Antagonist frontiersin.orgacs.org |

| (KDO)2-(lauroyl)-lipid IVA | 5 | Predicted to have four chains in the pocket and one partially exposed. | Partial/Weak | Predicted Weak Agonist |

| Kdo2-Lipid A (Hexa-acylated) | 6 | Four chains are inserted into the pocket; two chains are solvent-exposed. acs.org | Yes | Agonist nih.gov |

Emerging Avenues and Unanswered Questions in (KDO)2-(lauroyl)-lipid IVA Research

Despite significant progress in understanding the biosynthesis and immunological activity of lipid A, several questions and future research directions remain, particularly concerning intermediates like (KDO)2-(lauroyl)-lipid IVA.

Emerging Avenues:

Engineered Biosynthesis: The use of engineered bacterial strains with specific gene knockouts (e.g., lpxM mutants) presents an opportunity to produce pure (KDO)2-(lauroyl)-lipid IVA in quantities sufficient for detailed immunological and biophysical studies. mdpi.com Such compounds could be explored as novel vaccine adjuvants or immunomodulators with potentially unique activity profiles compared to fully hexa-acylated lipid A. nih.gov

Advanced Lipidomics: The application of next-generation mass spectrometry, including imaging MS, could allow for the spatial localization of lipid A intermediates within the bacterial cell envelope. nih.gov This would provide unprecedented insight into the trafficking and transport of these molecules from their site of synthesis on the inner membrane to the outer membrane. nih.gov

Systems Biology Approaches: Integrating lipidomic data with transcriptomics and proteomics will offer a more holistic view of how the Kdo2-lipid A biosynthetic pathway is regulated and connected to other cellular processes, such as fatty acid metabolism and stress responses. lipotype.com

Unanswered Questions:

Intermediate Function and Regulation: What is the precise cellular concentration and half-life of (KDO)2-(lauroyl)-lipid IVA as a transient biosynthetic intermediate? Are there specific regulatory mechanisms that control the activity of the LpxL and LpxM acyltransferases, thereby modulating the relative abundance of penta- and hexa-acylated lipid A?

The Agonist "Switch": How does the addition of a single lauroyl chain convert a TLR4 antagonist (lipid IVA) into a molecule with at least partial agonist activity? Is there a sharp threshold of acylation required for receptor activation, or is it a graded response? The precise biophysical mechanism of this switch remains to be fully elucidated.

Biosynthetic Diversity: Does the canonical Raetz pathway represent the only route to this molecule? Are there alternative or modified pathways in other Gram-negative species that produce different forms of penta-acylated lipid A under specific environmental conditions? nih.gov The full evolutionary and environmental plasticity of this pathway is still being explored. researchgate.net

Transport and Flipping: While the ABC transporter MsbA is known to flip nascent LPS across the inner membrane, is the efficiency of transport dependent on the acylation state? nih.gov Does (KDO)2-(lauroyl)-lipid IVA have different transport kinetics compared to its tetra-acylated precursor or hexa-acylated product?

Addressing these questions will deepen our fundamental understanding of bacterial membrane biogenesis and host-pathogen interactions, potentially opening new avenues for therapeutic intervention.

Q & A

Q. How can bioinformatics tools (e.g., KEGG pathways) guide hypothesis generation for lipid A modifications?

- Methodological Answer : KEGG PATHWAY maps (e.g., map00540) annotate genes (lpxL, kdtA) and intermediates (C19877: 4-O-phospho-α-Kdo-(2→6)-lipid IVA). Homology modeling (Phyre2) predicts enzyme structures, while STRING databases identify protein-protein interactions (e.g., LpxL-MsbA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.